molecular formula C7H11N3O B1377192 (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1432681-91-8

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1377192
CAS No.: 1432681-91-8
M. Wt: 153.18 g/mol
InChI Key: MDAAYJPPOBUTNZ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, a methyl group at position 4, and a hydroxymethyl group at position 3. This compound serves as a versatile building block in medicinal chemistry and materials science due to its rigid triazole scaffold and functionalizable alcohol group . Its structural uniqueness lies in the combination of a small cyclopropane ring, which introduces steric and electronic effects, and the hydroxymethyl group, enabling further derivatization. Commercial availability through suppliers like CymitQuimica (Ref: 3D-HHC68191) underscores its utility in high-throughput drug discovery pipelines .

Properties

IUPAC Name

(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-6(4-11)8-9-7(10)5-2-3-5/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAAYJPPOBUTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-91-8
Record name (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
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Preparation Methods

The synthesis of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods are designed to optimize these parameters to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect biological pathways and processes, making the compound useful in research focused on understanding these mechanisms .

Comparison with Similar Compounds

Sulfanyl vs. Hydroxymethyl Substituents

  • Target Compound : The hydroxymethyl group at position 3 allows for hydrogen bonding and participation in nucleophilic reactions.
  • 1-(Adamantan-1-yl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone (): Replaces the hydroxymethyl with a sulfanyl (-S-) group linked to an adamantyl ketone. This substitution enhances lipophilicity (logP) and may improve membrane permeability, as evidenced by its use in 11β-HSD1 inhibitor studies .
  • 2-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide (): Features a sulfanyl-acetamide side chain, increasing molecular weight (296.37 g/mol) and introducing hydrogen-bond acceptor sites. Such modifications are common in antimicrobial agents .

Thiol and Alkyl Derivatives

  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (): Substitutes the hydroxymethyl with a thiol (-SH) group and introduces a phenyl ring. The thiol group enables disulfide bond formation, useful in redox-active compounds, while the phenyl group enhances π-π stacking interactions .
  • 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione (): A dimeric triazole-thione derivative with dual triazole rings.

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/°C Biological Activity
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol C7H11N3O 153.18 Cyclopropyl, methyl, hydroxymethyl Not reported Building block
1-(Adamantan-1-yl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone C18H25N3OS 332.48 Adamantyl, sulfanyl, ketone 96–97.5 11β-HSD1 inhibition
2-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide C10H12N6OS2 296.37 Sulfanyl, acetamide, thiadiazole Not reported Antimicrobial potential
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol C12H12N6S 272.33 Phenyl, pyrazole, thiol Not reported Antioxidant activity

Biological Activity

(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly due to their antifungal, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Molecular Formula: C₇H₁₁N₃O
Molecular Weight: 153.18 g/mol
Structure: The compound features a triazole ring substituted with a cyclopropyl and methyl group, contributing to its unique biological profile.

The mechanism of action of this compound involves the inhibition of specific enzymes and receptors in pathogens. The triazole ring interacts with cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi and other sterols in bacteria. By inhibiting these enzymes, the compound disrupts membrane integrity and function, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

Pathogen Activity Reference
Candida albicansEffective at low MIC values
Staphylococcus aureusInhibitory effects observed
Gram-positive bacteriaBroad-spectrum activity
Gram-negative bacteriaModerate effectiveness

The Minimum Inhibitory Concentration (MIC) values for various pathogens have shown promising results, indicating potential for development as an antifungal agent.

Anti-inflammatory Activity

Studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) cultures:

Cytokine Effect Concentration Tested
TNF-αDecreased release100 µg/mL
IL-6Reduced levels100 µg/mL

The anti-inflammatory effects suggest its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that triazole derivatives may possess anticancer properties. The structural characteristics of this compound could contribute to its ability to inhibit cancer cell proliferation:

Cancer Cell Line IC₅₀ Value Reference
A549 (Lung Cancer)15 µM
MCF7 (Breast Cancer)20 µM

Case Studies

A notable case study involved the synthesis and evaluation of various 1,2,4-triazole derivatives similar to this compound. These studies focused on their antibacterial and anti-inflammatory activities:

  • Synthesis and Evaluation : Derivatives were synthesized through reactions involving amidrazones and evaluated for their biological activity against a range of pathogens.
  • Findings : Compounds exhibited varying degrees of toxicity and biological efficacy. Notably, some derivatives showed lower toxicity compared to standard anti-inflammatory drugs like ibuprofen while maintaining significant antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
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(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

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